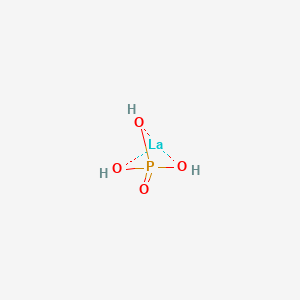

Lanthanum(III) phosphate

Beschreibung

Eigenschaften

IUPAC Name |

lanthanum;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOXQXPFOXZHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O.[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3LaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.901 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13778-59-1, 14913-14-5 | |

| Record name | Lanthanum phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthanum(III) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014913145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Determination of Lanthanum(III) Phosphate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Formula - The Structural Significance of Lanthanum(III) Phosphate

To the dedicated researcher, scientist, and drug development professional, a chemical formula like LaPO₄ represents far more than a simple combination of elements. It embodies a specific three-dimensional arrangement of atoms—a crystal structure—that dictates its physical, chemical, and ultimately, its biological properties. This compound, a material of burgeoning interest in fields ranging from bioimaging to targeted alpha therapy, is a prime example of this structure-function paradigm.[1][2] Its efficacy as a drug delivery vehicle or a biocompatible ceramic is not merely a consequence of its elemental composition but is intimately tied to the precise architecture of its crystalline lattice.[3][4]

This guide is conceived not as a rigid, prescriptive manual but as a comprehensive exploration of the principles and practices involved in elucidating the crystal structure of this compound. As a senior application scientist, my objective is to move beyond a mere recitation of steps. Instead, I aim to provide a narrative that illuminates the causality behind experimental choices, fostering a deeper understanding of why we employ certain techniques and how to interpret the resulting data with confidence. We will delve into the self-validating systems of crystallographic analysis, ensuring that the protocols described herein are not just followed but are fundamentally understood. This document is grounded in authoritative references, providing a solid foundation for your own investigations into this fascinating and functionally significant material.

The Polymorphic Nature of this compound: A Tale of Two Structures

This compound primarily crystallizes in two distinct polymorphic forms: the anhydrous monoclinic monazite structure and the hydrated hexagonal rhabdophane structure.[5] The transition between these phases is often influenced by synthesis conditions such as temperature, pH, and the presence of water.[5][6] Understanding these two structures is paramount, as the polymorphic form can significantly impact the material's properties and performance in biomedical applications.

The Monazite Structure: A Thermodynamically Stable Framework

The monazite structure is the thermodynamically stable form of anhydrous this compound at ambient conditions.[1] It belongs to the monoclinic crystal system with the space group P2₁/n (an alternative setting of P2₁/c).[1][7] In this arrangement, the lanthanum ion (La³⁺) is coordinated to nine oxygen atoms, forming a distorted LaO₉ polyhedron.[1][8][9] These polyhedra are linked together by isolated phosphate (PO₄) tetrahedra, creating a dense and robust three-dimensional network.[1][10] The stability of the monazite structure contributes to its chemical durability, a desirable trait for long-term applications.

The Rhabdophane Structure: A Hydrated, Nanocrystalline Precursor

In aqueous synthesis environments, particularly at lower temperatures, this compound often crystallizes in the rhabdophane structure.[11] This form is a hydrated phase, typically represented as LaPO₄·nH₂O (where n is approximately 0.5 to 1), and crystallizes in the hexagonal crystal system with the space group P6₂22.[11][12][13] A key feature of the rhabdophane structure is the presence of channels along the c-axis which accommodate water molecules.[5] This hydrated nature and often nanocrystalline form make rhabdophane a common precursor that can be converted to the monazite structure upon thermal treatment.[6][14] For applications involving nanoparticles, such as drug delivery, the initial synthesis often yields the rhabdophane phase.[2]

Unveiling the Crystal Structure: A Practical Guide to X-ray Diffraction Analysis

Powder X-ray diffraction (XRD) is the cornerstone technique for determining the crystal structure of polycrystalline materials like this compound.[15][16][17] The underlying principle of XRD is Bragg's Law, which relates the wavelength of incident X-rays, the angle of diffraction, and the spacing between crystal lattice planes. By analyzing the positions and intensities of the diffracted X-ray beams, we can deduce the crystal structure.

Experimental Workflow: From Sample Preparation to Data Analysis

The following workflow provides a detailed, step-by-step methodology for the XRD analysis of a synthesized this compound powder. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Caption: Experimental workflow for the crystal structure determination of this compound using powder X-ray diffraction.

Step-by-Step Experimental Protocol with Causality

Step 1: Sample Preparation

-

Action: Synthesize this compound powder using a chosen method (e.g., co-precipitation, hydrothermal).[18]

-

Causality: The synthesis method will directly influence the resulting crystalline phase (monazite vs. rhabdophane), particle size, and crystallinity, all of which affect the quality of the XRD pattern.

-

Action: Thoroughly wash the synthesized powder with deionized water and a suitable solvent (e.g., ethanol) to remove any unreacted precursors or byproducts. Dry the powder completely.

-

Causality: Impurities can introduce additional peaks in the XRD pattern, complicating phase identification. Residual solvent can also interfere with the measurement.

-

Action: Gently grind the dried powder in an agate mortar and pestle to a fine, uniform consistency.

-

Causality: Grinding is crucial to ensure a random orientation of the crystallites in the sample. This is a fundamental assumption for accurate intensity measurements in powder XRD. A preferred orientation of crystals will lead to a systematic error in the measured intensities, which can compromise the structural refinement.

Step 2: Data Acquisition

-

Action: Mount the fine powder onto a low-background sample holder (e.g., a zero-diffraction silicon plate). Ensure a flat, smooth surface.

-

Causality: A low-background holder minimizes scattering from the sample support, improving the signal-to-noise ratio of the diffraction pattern. A flat surface ensures that the sample is at the correct height in the diffractometer, which is critical for accurate peak positions.

-

Action: Configure the X-ray diffractometer. A common setup for laboratory instruments is a Cu Kα radiation source (λ = 1.5406 Å). Set the appropriate voltage and current for the X-ray tube.

-

Causality: The choice of X-ray wavelength affects the dispersion of the diffraction peaks. Cu Kα is a standard choice due to its high intensity and good resolution for most inorganic materials.

-

Action: Perform the XRD scan over a suitable 2θ range (e.g., 10-80°) with a small step size (e.g., 0.02°) and a sufficient counting time per step.

-

Causality: A wide 2θ range is necessary to collect a sufficient number of diffraction peaks for unambiguous phase identification and structure refinement. A small step size and adequate counting time are essential for obtaining high-resolution data with good statistical quality, which is crucial for resolving overlapping peaks and for the accuracy of the Rietveld refinement.

Step 3: Data Analysis

-

Action: Perform phase identification by comparing the experimental diffraction pattern to standard patterns in a crystallographic database, such as the International Centre for Diffraction Data (ICDD) PDF database.

-

Causality: This is the first and most critical step in the analysis. It allows for the identification of the crystalline phase(s) present in the sample (e.g., monazite-LaPO₄, rhabdophane-LaPO₄·nH₂O).

-

Action: Once the phase is identified, perform a lattice parameter refinement using software like TOPAS, GSAS-II, or FullProf.

-

Causality: This process precisely determines the unit cell dimensions (a, b, c, and β for monoclinic monazite; a and c for hexagonal rhabdophane) by fitting the positions of the diffraction peaks. The refined lattice parameters can provide information about strain, doping, and stoichiometry.

-

Action: For a detailed structural analysis, perform a full-pattern Rietveld refinement. This method refines a theoretical diffraction pattern calculated from a structural model against the experimental data.

-

Causality: Rietveld refinement is a powerful technique that allows for the refinement of not only the lattice parameters but also atomic coordinates, site occupancies, and thermal displacement parameters. The quality of the fit, indicated by parameters like Rwp and GOF (Goodness of Fit), validates the structural model.

Complementary Techniques: The Role of Neutron Diffraction

While XRD is a powerful and accessible technique, neutron diffraction offers unique advantages for the structural analysis of certain materials, including this compound.[19][20]

-

Sensitivity to Light Elements: Neutrons are scattered by the atomic nucleus, and the scattering cross-section does not depend systematically on the atomic number. This makes neutron diffraction particularly sensitive to the positions of light elements like oxygen in the presence of heavy elements like lanthanum.[19][20] This can be crucial for accurately determining the P-O bond lengths and the coordination environment of the phosphate group.

-

Isotopic Contrast: Neutron scattering lengths can vary significantly between isotopes of the same element. This allows for isotopic substitution experiments to highlight specific parts of the structure.

-

Magnetic Structure Determination: Neutrons have a magnetic moment and can be scattered by magnetic moments of atoms. This makes neutron diffraction an indispensable tool for studying the magnetic structure of materials, although this is less relevant for diamagnetic LaPO₄.

In the context of this compound glasses, neutron diffraction has been used to elucidate the local coordination environment of the La³⁺ and P⁵⁺ ions.[21][22] For crystalline LaPO₄, while XRD is often sufficient, neutron diffraction can provide a more precise determination of the oxygen atom positions, leading to a more accurate and complete structural model.

Data Presentation and Interpretation

A clear and concise presentation of crystallographic data is essential for communication and comparison. The following tables summarize the key crystallographic parameters for the monazite and rhabdophane forms of this compound.

Table 1: Crystallographic Data for Monazite-LaPO₄

| Parameter | Value | Source |

| Crystal System | Monoclinic | [8][23] |

| Space Group | P2₁/c (No. 14) | [8] |

| a (Å) | ~6.84 - 7.15 | [8][23] |

| b (Å) | ~7.07 - 6.54 | [8][23] |

| c (Å) | ~6.45 - 8.33 | [8][23] |

| β (°) | ~103.85 | [23] |

| Z | 4 | [1] |

| La³⁺ Coordination | 9 | [8][9] |

Table 2: Crystallographic Data for Rhabdophane-LaPO₄·nH₂O

| Parameter | Value | Source |

| Crystal System | Hexagonal | [13] |

| Space Group | P6₂22 (No. 180) | [13] |

| a (Å) | ~7.03 | [13] |

| c (Å) | ~6.41 | [13] |

| Z | 3 | [13] |

| La³⁺ Coordination | 9 | [24] |

Relevance to Drug Development and Biomedical Applications

The precise determination of the crystal structure of this compound is not merely an academic exercise; it has profound implications for its use in biomedical applications.

-

Drug Delivery: The surface properties and porosity of LaPO₄ nanoparticles, which are governed by their crystal structure and morphology, are critical for their function as drug carriers.[3] The hydrated channels in the rhabdophane structure, for instance, could potentially be exploited for drug loading and release.

-

Biocompatibility and Biodegradation: The stability and dissolution rate of LaPO₄-based materials in a physiological environment are directly related to their crystal structure. The more stable monazite phase is likely to be less biodegradable than the hydrated rhabdophane phase. This is a crucial consideration for the design of bioresorbable scaffolds and implants.[4]

-

Targeted Alpha Therapy: this compound nanoparticles are being investigated as carriers for radioisotopes like ²²³Ra and ²²⁵Ra for targeted alpha therapy.[2] The ability of the crystal lattice to securely retain the parent radionuclide and its daughter products is essential to minimize off-target toxicity. The stability of the monazite lattice is advantageous in this regard.

Conclusion: A Foundation for Innovation

This guide has provided a comprehensive overview of the principles and practices involved in the determination of the crystal structure of this compound. By understanding the nuances of its polymorphic forms and the rationale behind the analytical techniques employed, researchers, scientists, and drug development professionals are better equipped to synthesize, characterize, and ultimately, innovate with this versatile material. The crystal structure is the fundamental blueprint from which the functional properties of this compound emerge. A thorough and accurate determination of this structure is, therefore, the essential first step in harnessing its full potential for the advancement of medicine and materials science.

References

- Powder X-ray diffraction pattern for lanthanum phosphate (LaP) and... - ResearchGate. (n.d.).

- mp-3962: LaPO4 (monoclinic, P2_1/c, 14). (n.d.). Materials Project.

- Structure of lanthanum and cerium phosphate glasses by the method of isomorphic substitution in neutron diffraction. (2003). Aston Research Explorer.

- Crystal structure projections of rhabdophane (LaPO 4 Á 5 H 2 O) along... - ResearchGate. (n.d.).

- Monasite (LaPO4) Structure: AB4C mP24 14 e 4e e-002. (n.d.). Aflow.

- A Review on Lanthanum-Based Materials for Phosphate Removal. (2023). MDPI.

- High-pressure phase of LaPO4 studied by x-ray diffraction and second harmonic generation. (2016). PUBDB.

- SYNTHESIS, PROPERTIES AND APPLICATION POSSIBILITIES OF X-RAY LUMINESCENT NANOCRYSTALLINE LANTHANUM PHOSPHATE. (2022). JNAS | Journals of National Academy of Sciences of Ukraine.

- Synthesis and characterization of lanthanum phosphate nanoparticles as carriers for 223Ra and 225Ra for targeted alpha therapy. (2015). OSTI.GOV.

- Structure of lanthanum and cerium phosphate glasses by the method of isomorphic substitution in neutron diffraction. (2003). ResearchGate.

- Lanthanum Phosphate Containing Machinable Alumina Ceramics for Bio-Medical Applications. (2014). ResearchGate.

- Monazite-(La) (La,Ce,Nd)PO4. (n.d.). Handbook of Mineralogy.

- Rhabdophane-(La) (La,Ce)PO4 • H2O. (n.d.). Handbook of Mineralogy.

- mp-3962: LaPO4 (Monoclinic, P2_1/c, 14). (n.d.). Materials Project.

- Synthesis and Characterisation of Lanthanide Phosphates for Biomedical Applications. (2023). Vilniaus universitetas.

- 10 Powder X-ray diffraction pattern of 70 °C dried lanthanum phosphate... (n.d.). ResearchGate.

- Lanthanides-Substituted Hydroxyapatite for Biomedical Applications. (2023). MDPI.

- Crystal Structure Refinements of Four Monazite Samples from Different Localities. (2020). MDPI.

- Phase formation and thermal analysis in the LaPO4–GdPO4–H2O system. (2024). NANOSYSTEMS: PHYSICS, CHEMISTRY, MATHEMATICS.

- Lanthanum phosphate/chitosan scaffolds enhance cytocompatibility and osteogenic efficiency via the Wnt/β-catenin pathway. (2018). PMC - PubMed Central.

- Lanthanum phosphate/chitosan scaffolds for bone defect therapy. (2023). ResearchGate.

- XRD Lanthanum Phosphate Graph results. (n.d.). ResearchGate.

- Synthesis of lanthanum phosphate–carbon nanoparticles using a hydrothermal method and their application for lead ion removal. (2022). New Journal of Chemistry (RSC Publishing).

- This compound. (n.d.). PubChem - NIH.

- Phosphate starvation as an antimicrobial strategy: the controllable toxicity of lanthanum oxide nanoparticles. (n.d.). The Royal Society of Chemistry.

- Room temperature synthesis of lanthanum phosphates with controlled nanotexture as host for Ln(III) through the Epoxide Route. (n.d.). CONICET.

- synthesis and characterization of lanthanum phosphate: effect of starting precursor. (2002). ResearchGate.

- In pursuit of the rhabdophane crystal structure: from the hydrated monoclinic LnPO 4 .0.667H 2 O to the hexagonal LnPO 4 (Ln = Nd, Sm, Gd, Eu and Dy). (2020). ResearchGate.

- Synthesis and Biological Applications of Lanthanum-Based Nanoparticles: A Review. (2024). ResearchGate.

- Crystal chemistry of the monazite structure. (n.d.).

- Neutron diffraction. (n.d.). Wikipedia.

- Neutron Diffraction. (n.d.).

- Neutron, X-ray diffraction, DSC, Raman, Mössbauer and leaching studies of iron phosphate glasses and crystalline phases. (2014). RSC Publishing.

Sources

- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 2. Synthesis and characterization of lanthanum phosphate nanoparticles as carriers for 223Ra and 225Ra for targeted alpha therapy (Journal Article) | OSTI.GOV [osti.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. epublications.vu.lt [epublications.vu.lt]

- 6. nanojournal.ifmo.ru [nanojournal.ifmo.ru]

- 7. aflow.org [aflow.org]

- 8. mp-3962: LaPO4 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 13. handbookofmineralogy.org [handbookofmineralogy.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of lanthanum phosphate–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 20. old.bnc.hu [old.bnc.hu]

- 21. research.aston.ac.uk [research.aston.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. handbookofmineralogy.org [handbookofmineralogy.org]

- 24. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of Lanthanum Phosphate (LaPO₄) via Precipitation

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Lanthanum Phosphate and the Precipitation Method

Lanthanum phosphate (LaPO₄) is a rare-earth phosphate material distinguished by its exceptional properties, including high thermal stability, a high refractive index, and very low solubility in water.[1][2] These characteristics make it a highly valuable material in diverse fields, from phosphors and catalysts to advanced ceramics.[3] For professionals in drug development and biomedical research, LaPO₄ nanoparticles are emerging as a promising platform for theranostics, particularly as carriers for targeted alpha therapy (TAT) radionuclides like ²²³Ra and ²²⁵Ac, owing to their ability to encapsulate and retain these therapeutic agents.[4][5]

Among various synthesis techniques, the precipitation method stands out for its simplicity, cost-effectiveness, and scalability.[6] More importantly, it offers precise control over the final product's critical attributes, including crystal structure, particle size, and morphology, which are paramount for biomedical applications.[6] This guide provides an in-depth exploration of the precipitation synthesis of LaPO₄, moving beyond a simple recitation of steps to explain the underlying chemical principles and the causal relationships between synthesis parameters and material properties.

Section 1: Fundamental Principles of LaPO₄ Precipitation

The synthesis of LaPO₄ via precipitation is governed by the reaction between a soluble lanthanum salt and a phosphate source in a solution, leading to the formation of an insoluble LaPO₄ product.

1.1. Core Reaction and Thermodynamics The fundamental reaction is a straightforward ionic precipitation: La³⁺ (aq) + PO₄³⁻ (aq) → LaPO₄ (s)

This reaction is strongly driven by the exceptionally low solubility product constant (log Ksp ≈ -25.75) of lanthanum phosphate, which ensures a high yield of the precipitated solid under appropriate conditions.[7]

1.2. Precursor Selection: The Foundation of Synthesis The choice of starting materials directly influences the reaction kinetics and purity of the final product. The selection must be made with a clear understanding of the desired outcome.

| Precursor Category | Common Reagents | Key Considerations |

| Lanthanum Source | Lanthanum Nitrate (La(NO₃)₃) | Highly soluble, common choice. Byproducts (nitrates) are easily washed away.[8][9] |

| Lanthanum Chloride (LaCl₃) | Also highly soluble. Chloride ions may require thorough washing.[1][2] | |

| Lanthanum Oxide (La₂O₃) | Requires initial dissolution in a strong acid (e.g., HNO₃) to form a soluble La³⁺ salt.[1][2] | |

| Phosphate Source | Phosphoric Acid (H₃PO₄) | Allows for direct reaction, but the strong acidic nature requires careful pH control.[1][10] |

| Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) | Common and effective. The ammonium ions can act as a pH buffer.[8][9] | |

| Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) | Another widely used, soluble phosphate source.[8] | |

| Triammonium Phosphate ((NH₄)₃PO₄) | Provides phosphate ions in a less acidic form compared to H₃PO₄.[1][11] |

1.3. Crystallography: Rhabdophane and Monazite Phases The precipitation of LaPO₄ typically yields one of two crystalline structures, primarily dictated by the synthesis and post-treatment temperature:

-

Hexagonal (Rhabdophane, LaPO₄·nH₂O): This is the hydrated, low-temperature phase that commonly forms during aqueous precipitation at or near room temperature.[1][2][12] It is often characterized by needle-like or rod-shaped nanoparticles.[13]

-

Monoclinic (Monazite, LaPO₄): This is the anhydrous, high-temperature, and thermodynamically stable phase. The transformation from the hexagonal rhabdophane phase to the monoclinic monazite phase is achieved through calcination, typically at temperatures above 600-700°C.[12][14] This process also enhances the material's crystallinity.[11]

Section 2: Critical Parameters Influencing Synthesis

Mastery of LaPO₄ synthesis lies in the deliberate control of key experimental variables. Understanding how each parameter affects the nucleation and growth processes is essential for tailoring the material's properties.

2.1. The Decisive Role of pH Solution pH is arguably the most critical parameter in LaPO₄ precipitation. It directly governs the speciation of phosphate in the solution (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) and the surface charge of the forming nanoparticles, thereby influencing both the reaction yield and the final morphology.

-

Mechanism: Lanthanum ions (La³⁺) precipitate effectively only with the orthophosphate ion (PO₄³⁻). In highly acidic conditions (pH < 4), the dominant species are H₂PO₄⁻ and H₃PO₄, which do not readily precipitate with La³⁺, leading to low or no yield.[15][16] As the pH increases into the neutral and slightly alkaline range (pH 5-9), the concentration of PO₄³⁻ rises, favoring the precipitation of LaPO₄.[17][18]

-

Morphological Control: The pH has a profound and well-documented effect on particle shape.

2.2. Temperature: From Initial Formation to Final Structure Temperature influences the synthesis at two key stages: during the initial precipitation and during post-synthesis thermal treatment (calcination).

-

Precipitation Temperature: Performing the precipitation at elevated temperatures (e.g., 95°C) can influence the initial precipitate's crystallinity and morphology, sometimes promoting the formation of self-assembled secondary particles.

-

Calcination Temperature: This is a crucial post-processing step to achieve the desired phase and enhance crystallinity.

-

~400°C: Sufficient to remove hydrated water and form the hexagonal LaPO₄ phase.[8]

-

>700-900°C: Induces the irreversible phase transition from the hexagonal rhabdophane to the stable monoclinic monazite structure.[8][12]

-

>900°C: Further increases in temperature lead to grain growth and improved crystallization, which can alter particle shape from elongated to more spherical forms.[11]

-

The following diagram illustrates the logical relationship between key synthesis parameters and the resulting properties of LaPO₄.

Caption: Relationship between synthesis parameters and LaPO₄ properties.

2.3. Surfactants and Additives for Morphological Control To prevent particle aggregation and achieve stable colloidal dispersions, which is critical for biomedical applications, surfactants or complexing agents are often employed.[20] Anionic surfactants like tartaric acid can adsorb onto the surface of the growing nanoparticles.[21] This surface modification serves two purposes: it prevents the particles from agglomerating into large, uncontrolled clusters and can guide the growth in a specific crystallographic direction, enabling the synthesis of well-defined nanorods or other anisotropic structures.[21][22]

Section 3: Experimental Protocols

The following protocols provide validated, step-by-step methodologies for synthesizing LaPO₄ with distinct characteristics. They are designed to be self-validating by including necessary purification and characterization steps.

Protocol 1: Synthesis of Hexagonal LaPO₄·nH₂O Nanoparticles

This protocol details a standard co-precipitation method at room temperature to produce the hydrated hexagonal (rhabdophane) phase.

-

Materials:

-

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

-

Deionized (DI) water

-

-

Equipment:

-

Magnetic stirrer and stir bar

-

Beakers

-

pH meter

-

Centrifuge

-

Drying oven

-

-

Procedure:

-

Precursor Preparation: Prepare a 0.1 M solution of La(NO₃)₃·6H₂O in DI water. In a separate beaker, prepare a 0.1 M solution of NH₄H₂PO₄ in DI water.

-

Precipitation: Place the lanthanum nitrate solution on a magnetic stirrer. While stirring vigorously, add the ammonium dihydrogen phosphate solution dropwise. A white precipitate will form immediately.

-

pH Adjustment: Slowly add ammonium hydroxide solution dropwise to the mixture to adjust the final pH to approximately 7.[8] This step is crucial for ensuring complete precipitation.

-

Aging: Allow the suspension to stir continuously for 2-4 hours at room temperature. This "aging" step allows the precipitate to ripen, improving its crystallinity.

-

Purification: Separate the white precipitate from the solution by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant.

-

Washing: Resuspend the pellet in DI water and centrifuge again. Repeat this washing step at least three times to remove any unreacted precursors and soluble byproducts.[10]

-

Drying: Dry the final white powder in an oven at 80°C overnight.

-

-

Expected Outcome: A fine white powder of hexagonal LaPO₄·nH₂O. Characterization by XRD should confirm the rhabdophane crystal structure. TEM/SEM will likely show agglomerates of small, needle-like nanoparticles.

Protocol 2: Conversion to Monoclinic LaPO₄ Nanocrystals

This protocol uses the product from Protocol 1 to create the anhydrous monoclinic (monazite) phase.

-

Materials:

-

Dried hexagonal LaPO₄·nH₂O powder from Protocol 1

-

-

Equipment:

-

High-temperature tube or muffle furnace

-

Ceramic crucible

-

-

Procedure:

-

Placement: Place the dried LaPO₄·nH₂O powder into a ceramic crucible.

-

Calcination: Place the crucible in the furnace. Heat the sample in air to 900°C at a ramp rate of 5-10°C/min.[11]

-

Isothermal Hold: Hold the temperature at 900°C for 2 hours to ensure complete phase transformation and crystallization.[8]

-

Cooling: Allow the furnace to cool down naturally to room temperature.

-

Collection: Carefully collect the resulting white powder.

-

-

Expected Outcome: A highly crystalline white powder of monoclinic LaPO₄. XRD analysis will show sharp diffraction peaks corresponding to the monazite phase. SEM will reveal that the particles have sintered and grown in size compared to the precursor.

// Nodes A [label="1. Lanthanum Precursor\n(e.g., La(NO₃)₃ in H₂O)", fillcolor="#FFFFFF", color="#4285F4"]; B [label="2. Phosphate Precursor\n(e.g., NH₄H₂PO₄ in H₂O)", fillcolor="#FFFFFF", color="#4285F4"]; C [label="3. Co-Precipitation\n(Mixing, pH Adjustment, Aging)", fillcolor="#FBBC05", color="#202124"]; D [label="4. Purification\n(Centrifugation & Washing)", fillcolor="#EA4335", color="#FFFFFF"]; E [label="5. Drying\n(~80-100 °C)", fillcolor="#EA4335", color="#FFFFFF"]; F [label="Hexagonal LaPO₄·nH₂O\n(Rhabdophane)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="6. Calcination (Optional)\n(>700 °C)", fillcolor="#EA4335", color="#FFFFFF"]; H [label="Monoclinic LaPO₄\n(Monazite)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="7. Characterization\n(XRD, SEM, TEM, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D -> E -> F; F -> G -> H; F -> I; H -> I; }

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of lanthanum phosphate nanoparticles as carriers for 223Ra and 225Ra for targeted alpha therapy (Journal Article) | OSTI.GOV [osti.gov]

- 6. epublications.vu.lt [epublications.vu.lt]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. Influence of Calcining Temperature on the Microstructure of LaPO4 Powders | Scientific.Net [scientific.net]

- 12. nanojournal.ifmo.ru [nanojournal.ifmo.ru]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Adsorption of Phosphate by Surface Precipitation on Lanthanum Carbonate Through In Situ Anion Substitution Reactions [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. researchgate.net [researchgate.net]

- 20. preprints.org [preprints.org]

- 21. preprints.org [preprints.org]

- 22. Controlled synthesis of LaPO(4) and CePO(4) nanorods/nanowires - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Lanthanum(III) Phosphate

Introduction

Lanthanum(III) phosphate (LaPO₄) is an inorganic compound that has garnered significant attention within the scientific community, particularly in the fields of materials science and drug development. As a member of the rare-earth phosphate family, it exhibits a unique combination of chemical stability, biocompatibility, and optical properties.[1] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, offering researchers, scientists, and drug development professionals a detailed resource for understanding and utilizing this versatile material. We will delve into its synthesis, crystal structure, key physicochemical characteristics, and the analytical techniques employed for its characterization, with a focus on its applications in the pharmaceutical and biomedical sectors.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, each offering distinct advantages in controlling particle size, morphology, and crystallinity. The choice of synthesis route is critical as it directly influences the material's properties and its suitability for specific applications.

Co-Precipitation Method

Co-precipitation is a widely employed technique for the synthesis of this compound nanoparticles due to its simplicity and scalability.[2][3] This method involves the reaction of a soluble lanthanum salt with a phosphate source in a solution, leading to the precipitation of insoluble LaPO₄.

-

Preparation of Precursor Solutions:

-

Prepare a 0.1 M solution of Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) in deionized water.

-

Prepare a 0.1 M solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water.

-

-

Precipitation:

-

Slowly add the diammonium hydrogen phosphate solution to the lanthanum nitrate solution dropwise while stirring vigorously at room temperature.

-

A white precipitate of this compound will form immediately.

-

-

Aging:

-

Continue stirring the mixture for 2-4 hours to allow the precipitate to age and for the particle size distribution to narrow.

-

-

Washing:

-

Separate the precipitate from the solution by centrifugation at 8000 rpm for 10 minutes.

-

Discard the supernatant and resuspend the precipitate in deionized water. Repeat this washing step three times to remove any unreacted precursors and byproducts.

-

Finally, wash the precipitate with ethanol to aid in drying.

-

-

Drying and Calcination:

-

Dry the washed precipitate in an oven at 80°C overnight.

-

To obtain the crystalline phase, calcine the dried powder in a muffle furnace at a temperature between 600°C and 800°C for 2-4 hours. The exact temperature can be optimized to control the crystal phase and size.[4]

-

Workflow for XRD analysis of this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the sample, confirming the formation of the phosphate group and the absence of impurities.

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the phosphate group (P-O stretching and O-P-O bending vibrations), which typically appear in the regions of 1100-950 cm⁻¹ and 650-500 cm⁻¹, respectively.

-

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and size of LaPO₄ nanoparticles. [1][7][8][9]

-

Dispersion: Disperse a small amount of the LaPO₄ nanoparticle powder in a suitable solvent like ethanol.

-

Sonication: Sonicate the dispersion for 10-15 minutes to break up any agglomerates. [8]3. Sample Mounting (TEM): Place a drop of the dilute dispersion onto a carbon-coated copper grid and allow the solvent to evaporate completely. [9]4. Sample Mounting (SEM): Place a drop of the dispersion onto a clean silicon wafer or an SEM stub with carbon tape and let it dry. For non-conductive samples, a thin conductive coating (e.g., gold or carbon) may be applied to prevent charging under the electron beam. [7][8]

Applications in Drug Development and Biomedical Research

The unique properties of this compound make it a promising material for various biomedical applications.

Drug Delivery

The high surface area and potential for surface functionalization of LaPO₄ nanoparticles make them suitable candidates for drug delivery systems. Their biocompatibility and stability in physiological conditions are advantageous for the controlled release of therapeutic agents. [6]

Biomaterials and Tissue Engineering

This compound has been investigated for its use in biomaterials and tissue engineering. Its biocompatibility and ability to promote cell adhesion and proliferation make it a valuable component in scaffolds for bone regeneration. [10][11]

Phosphate Binding

Due to its very low solubility, lanthanum carbonate, a precursor to lanthanum phosphate, is used as a phosphate binder to treat hyperphosphatemia in patients with chronic kidney disease. In the acidic environment of the stomach, lanthanum carbonate dissociates, and the released lanthanum ions bind with dietary phosphate to form insoluble lanthanum phosphate, which is then excreted.

Conclusion

This compound is a material with a rich chemistry and a diverse range of physical properties that make it highly attractive for advanced applications, particularly in the biomedical field. This guide has provided a detailed overview of its synthesis, structure, and key characteristics, along with practical experimental protocols for its preparation and analysis. As research continues to uncover the full potential of this fascinating compound, a solid understanding of its fundamental properties will be crucial for the development of innovative technologies in drug delivery, biomaterials, and beyond.

References

- ResearchGate. Flow chart pattern showing synthesis of lanthanum phosphate by co-precipitation technique.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- University of California, Irvine. Sample preparation for FT-IR.

- Defense Technical Information Center. Sample Preparation of Nano-sized Inorganic Materials for Scanning Electron Microscopy or Transmission Electron Microscopy.

- gchem. Solubility Products.

- ACS Publications. Optimization and Synthesis of a La-TMA MOF with Some Improvements in Its Properties.

- Chegg.com. Solved 3 Question 6 (1 point) What is the solubility of | Chegg.com.

- ResearchGate. Experimental data to the solubility product of La(III) as a function of...

- MDPI. Advanced Characterization and Sample Preparation Strategies for Nanoformulations.

- New Journal of Chemistry (RSC Publishing). Synthesis of lanthanum phosphate–carbon nanoparticles using a hydrothermal method and their application for lead ion removal.

- ResearchGate. TGA and DSC analysis of La ͑ tmhd ͒ 3 -TETEA.

- ResearchGate. Powder X-ray diffraction pattern for lanthanum phosphate (LaP) and...

- J-Stage. SYNTHESIS AND CHARACTERIZATION OF LANTHANUM PHOSPHATE: EFFECT OF STARTING PRECURSORS S.M.A. MOUSA Inorganic Chem. Dept., Nationa.

- AMERICAN ELEMENTS®. This compound, Anhydrous.

- Vilniaus universitetas. Synthesis and Characterisation of Lanthanide Phosphates for Biomedical Applications.

- YouTube. SEM: Sample Mounting for Nanoparticles or Particles in Suspension.

- Nanotechnology Exchange. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM).

- YouTube. Coprecipitation Nanoparticle synthesis | Advantages Disadvantages and experimental process.

- ResearchGate. Simultaneous DSC and TGA curve of calcined lanthanum silicate apatite (La9.67Si6O26.5-δ) powder.

- ResearchGate. XRD pattern of calcined lanthanum phosphate. * = lanthanum phosphate (32-0493).

- PubMed. Synthesis and characterization of lanthanum phosphate nanoparticles as carriers for (223)Ra and (225)Ra for targeted alpha therapy.

- The Royal Society of Chemistry. Phosphate starvation as an antimicrobial strategy: the controllable toxicity of lanthanum oxide nanoparticles.

- Mendeley Data. Thermal analysis (DSC-TG-MS) - phosphate ore samples.

- ResearchGate. TGA and DSC analysis of Latmhd 3-TETEA.

- Research Publish Journals. Synthesis, Structural and Optical Characterization of Uncalcined Lanthanum Oxide Nanoparticles by Co-Precipitation Method.

- YouTube. Accessories and Techniques for FT-IR Sample Analysis.

- ResearchGate. -Sample preparation procedure for FTIR. | Download Scientific Diagram.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. youtube.com [youtube.com]

- 9. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]

- 10. LANTHANUM PHOSPHATE CAS#: 956594-02-8 [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

Lanthanum(III) Phosphate: A Precursor Selection Guide for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that the final performance of a nanomaterial is inextricably linked to the foundational choices made at the synthesis stage. Among the most critical of these is the selection of the chemical precursor. This is particularly true for Lanthanum(III) Phosphate (LaPO₄), a material of burgeoning interest in the biomedical field. Its utility ranges from an effective oral phosphate binder for managing hyperphosphatemia in chronic kidney disease (CKD) to a robust nanocarrier for targeted drug and radionuclide delivery.[1][2][3][4]

The assumption that all lanthanum salts will yield equivalent LaPO₄ nanoparticles is a frequent and critical misstep. The choice of the lanthanum source, the phosphate source, and their synergy with the chosen synthesis method dictates the ultimate physicochemical properties of the nanoparticles—including size, crystallinity, morphology, and purity. These properties, in turn, govern the material's in-vivo behavior, therapeutic efficacy, and safety profile.

This guide provides a comprehensive analysis of common LaPO₄ precursors, moving beyond simple protocols to explain the causal relationships between precursor chemistry and final material characteristics. It is designed to empower researchers and drug development professionals to make informed, rational decisions in the synthesis of LaPO₄ for their specific applications.

The Lanthanum Source: A Comparative Analysis of Primary Precursors

The selection of the lanthanum-donating precursor is the first and most consequential decision. The primary factors at play are the salt's solubility, the nature of its counter-ion, its cost, and its purity.

Lanthanum(III) Chloride (LaCl₃)

Lanthanum chloride is a highly soluble inorganic salt, a characteristic that defines its utility as a precursor.

-

Causality of Choice: Its high aqueous solubility ensures the rapid and homogeneous availability of La³⁺ ions upon dissolution. This is highly advantageous for synthesis methods relying on fast nucleation kinetics, such as co-precipitation, to produce small, relatively monodisperse nanoparticles.[5][6] However, this rapid reaction can also lead to uncontrolled agglomeration if parameters like pH, temperature, and mixing speed are not rigorously controlled.

-

Field Insights: The primary drawback of LaCl₃ is its hygroscopic nature, making accurate weighing and stock solution preparation challenging without a controlled environment (e.g., a glovebox). Furthermore, residual chloride ions in the final product can be a concern for certain biological applications and may require extensive washing or dialysis for removal. It is an excellent choice for aqueous sol-gel preparations where rod-shaped morphologies are desired.[5][7]

Lanthanum(III) Nitrate (La(NO₃)₃)

Lanthanum nitrate is another highly soluble and commonly used precursor, offering a good balance of reactivity and handling.

-

Causality of Choice: Like the chloride salt, its solubility facilitates a uniform distribution of lanthanum ions in solution, making it suitable for a wide array of synthesis techniques, including hydrothermal, sol-gel, and precipitation.[3][8][9] The nitrate counter-ion is an oxidizing agent, which is generally not problematic for LaPO₄ synthesis but should be considered if other sensitive organic molecules are present in the reaction.

-

Field Insights: Residual nitrates can be removed via calcination at elevated temperatures, which simultaneously promotes the crystallization of the LaPO₄ product.[10] This thermal post-processing step can be leveraged to tune the final particle's crystalline phase—for instance, converting the hydrated hexagonal rhabdophane structure to the monoclinic monazite phase, which can be important for applications like luminescence.[9] This makes lanthanum nitrate a versatile precursor for producing highly crystalline nanoparticles.

Lanthanum(III) Carbonate (La₂(CO₃)₃)

Lanthanum carbonate is unique in that it serves both as a direct therapeutic agent and a synthesis precursor.

-

Causality of Choice: As the active ingredient in the phosphate binder Fosrenol®, lanthanum carbonate's mechanism of action relies on its low solubility in the neutral pH of the intestines and its high affinity for binding dietary phosphate after dissolution in the acidic environment of the stomach.[11][12] When used as a laboratory precursor, its low aqueous solubility means it cannot be used in the same manner as chloride or nitrate salts. It must first be dissolved in an acid, which releases La³⁺ ions for subsequent reaction with a phosphate source.

-

Field Insights: Using lanthanum carbonate as a starting material is often a matter of convenience if it is already available in a pharmaceutical context. The process introduces additional steps (acid dissolution) and counter-ions from the acid (e.g., chloride from HCl or nitrate from HNO₃), effectively converting it to a lanthanum salt solution in situ. While viable, it is generally more direct to start with the more soluble salt precursors for nanoparticle synthesis.

Lanthanum(III) Oxide (La₂O₃)

Lanthanum oxide represents a high-purity, albeit less reactive, starting point for LaPO₄ synthesis.

-

Causality of Choice: La₂O₃ is thermally stable and not hygroscopic, making it an excellent long-term storage material. However, it is insoluble in water and requires vigorous acid digestion to bring the lanthanum into a soluble, reactive form.[6][13]

-

Field Insights: This precursor is typically chosen when exceptionally high purity is required and the presence of counter-ions from salts is undesirable in the initial steps. The synthesis essentially begins with the creation of a lanthanum salt solution, similar to the process for lanthanum carbonate, making it a less direct route for most nanoparticle applications.

Data Presentation: Comparison of Lanthanum Precursors

| Precursor | Formula | Solubility in Water | Key Advantages | Key Disadvantages | Primary Synthesis Methods |

| Lanthanum(III) Chloride | LaCl₃·xH₂O | High (98.3 g/100 mL) | Fast reaction kinetics, good for small nanoparticles | Highly hygroscopic, potential Cl⁻ contamination | Precipitation, Sol-Gel[5][6] |

| Lanthanum(III) Nitrate | La(NO₃)₃·6H₂O | High (151 g/100 mL) | Versatile, easy to handle, residuals removable by heat | Oxidizing counter-ion, requires calcination for purity | Hydrothermal, Sol-Gel, Precipitation[3][8] |

| Lanthanum(III) Carbonate | La₂(CO₃)₃ | Very Low | Direct therapeutic relevance, stable | Requires acid dissolution, indirect route | In-situ acid reaction followed by precipitation[11] |

| Lanthanum(III) Oxide | La₂O₃ | Insoluble | High purity, non-hygroscopic | Requires harsh acid digestion, very slow kinetics | In-situ acid reaction followed by precipitation[6][13] |

The Phosphate Source: More Than Just a Reagent

The choice of phosphate precursor is equally critical. The most common sources are phosphoric acid (H₃PO₄), ammonium phosphate variants ((NH₄)H₂PO₄, (NH₄)₂HPO₄), and sodium tripolyphosphate (Na₅P₃O₁₀).

-

Phosphoric Acid (H₃PO₄): Allows for direct pH control of the reaction medium. The stepwise addition of H₃PO₄ can be used to carefully control particle growth.[6]

-

Ammonium Phosphates: These salts act as both a phosphate source and a pH buffer. The hydrolysis of the ammonium ion can help maintain a stable pH during the precipitation, which is crucial for achieving a narrow particle size distribution.[6][9]

-

Sodium Tripolyphosphate (TPP): Often used as a capping or stabilizing agent in addition to being a phosphate source. Its polymeric nature can help control particle size and prevent aggregation.[3]

A Practical Decision-Making Framework

The optimal precursor choice is dictated by the desired outcome. The following workflow provides a logical guide for researchers.

Caption: Decision workflow for LaPO₄ precursor selection based on application.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating characterization checkpoints to confirm the successful synthesis of the desired material.

Protocol 1: Aqueous Precipitation of LaPO₄ Nanoparticles using Lanthanum Chloride

This protocol is optimized for producing small, relatively uniform nanoparticles suitable for carrier applications.

-

Objective: To synthesize LaPO₄ nanoparticles with a target size of 30-50 nm.

-

Materials:

-

Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

-

Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Deionized water (18 MΩ·cm)

-

Ammonium hydroxide (NH₄OH) solution (1 M)

-

-

Methodology:

-

Precursor Preparation: Prepare a 0.1 M stock solution of LaCl₃·7H₂O and a 0.1 M stock solution of (NH₄)₂HPO₄ in deionized water.

-

Reaction Setup: In a jacketed glass reactor maintained at 25°C, add 100 mL of the LaCl₃ solution. Begin vigorous stirring with an overhead mechanical stirrer.

-

Precipitation: Using a syringe pump, add the (NH₄)₂HPO₄ solution to the reactor at a constant, slow rate (e.g., 1 mL/min). A white precipitate will form immediately. The slow addition is critical to maintain control over nucleation and prevent excessive agglomeration.

-

pH Adjustment & Aging: Throughout the addition, monitor the pH of the suspension. Maintain the pH between 8-9 by dropwise addition of 1 M NH₄OH. A slightly alkaline pH favors the complete precipitation of LaPO₄.[14]

-

Aging: After the addition is complete, allow the suspension to stir for an additional 2 hours at 25°C. This aging step allows for the Ostwald ripening of the particles, improving their crystallinity and size distribution.

-

Purification: Collect the precipitate by centrifugation (e.g., 8000 rpm for 15 min). Discard the supernatant. Resuspend the pellet in deionized water and repeat the centrifugation process three times to wash away residual ions.

-

Drying: Dry the final white powder in a vacuum oven at 60°C overnight.

-

-

Validation:

-

Morphology & Size: Analyze the dried powder using Transmission Electron Microscopy (TEM). The particles should appear as roughly spherical nanoparticles with a diameter in the 30-50 nm range.[15]

-

Crystallinity: Perform Powder X-ray Diffraction (XRD). The pattern should match the reference pattern for the hexagonal rhabdophane phase of LaPO₄·nH₂O.[6]

-

Protocol 2: Sol-Gel Synthesis of LaPO₄ Nanorods using Lanthanum Nitrate

This protocol is designed to produce rod-shaped LaPO₄ nanoparticles.[5][7]

-

Objective: To synthesize LaPO₄ nanorods with a high aspect ratio.

-

Materials:

-

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Orthophosphoric acid (H₃PO₄, 85%)

-

Absolute ethanol

-

Deionized water

-

-

Methodology:

-

Precursor Preparation:

-

Solution A: Dissolve La(NO₃)₃·6H₂O in absolute ethanol to create a 0.5 M solution.

-

Solution B: Prepare a 0.5 M solution of H₃PO₄ by diluting the 85% stock in a 1:1 mixture of ethanol and deionized water.

-

-

Sol Formation: While stirring vigorously, slowly add Solution B to Solution A. The molar ratio of La:P should be 1:1.[16] Continue stirring for 1 hour at room temperature. The solution should remain clear, forming the "sol".

-

Gelation & Aging: Cover the beaker and let it stand undisturbed at room temperature. Over 48-72 hours, the sol will slowly transform into a viscous, translucent "gel".[16][17] This extended aging is crucial for the organized growth of the nanorod structures.

-

Drying: Dry the gel in an oven at 80°C for 24 hours to obtain a xerogel.

-

Calcination: Transfer the dried xerogel to a furnace. Calcine at 800°C for 2 hours. This step removes organic residues and water, and crystallizes the nanorods into the stable monoclinic monazite phase.[5]

-

-

Validation:

-

Morphology: Analyze the calcined powder using Scanning Electron Microscopy (SEM) or TEM. The images should clearly show distinct rod-shaped particles.[5]

-

Phase & Crystallinity: Use XRD to confirm the crystal structure. The diffraction pattern should correspond to the monoclinic monazite phase of LaPO₄.[16]

-

Conclusion

The synthesis of this compound for biomedical applications is a process where the initial choices have profound downstream consequences. A rational, evidence-based approach to precursor selection is not merely an academic exercise; it is a prerequisite for developing a safe, effective, and reproducible final product. By understanding the causal links between the chemical properties of precursors like lanthanum chloride and nitrate, the kinetics of the chosen synthesis method, and the final nanoparticle characteristics, researchers can move from empirical trial-and-error to intelligent material design. This guide serves as a foundational framework to facilitate that transition, ultimately accelerating the development of next-generation LaPO₄-based therapeutics and diagnostics.

References

- A Review on Lanthanum-Based Materials for Phosphate Removal. (n.d.). MDPI.

- Enferadi, S., et al. (2022). Synthesis of lanthanum phosphate–carbon nanoparticles using a hydrothermal method and their application for lead ion removal. New Journal of Chemistry, 46(31), 14847-14856.

- Cleveland Clinic. (2023, February 16). Phosphate Binders.

- D'Haese, P. C., et al. (2003). Lanthanum carbonate: a new phosphate binder. Current Opinion in Nephrology and Hypertension, 12(4), 433-439.

- Drugs.com. (n.d.). List of Phosphate binders.

- Dr.Oracle. (2025, October 24). What phosphate binders can be used to manage hyperphosphatemia?

- Sankar, S., & Warrier, K. G. K. (2011). Aqueous sol-gel synthesis of lanthanum phosphate nano rods starting from lanthanum chloride precursor. NIIST Institutional Repository.

- Massy, Z. A., & Drüeke, T. B. (2008). Hyperphosphatemia and phosphate binders: effectiveness and safety. Giornale Italiano di Nefrologia, 25(5), 553-559.

- U.S. Pharmacist. (2016, March 17). New Pharmacotherapy Options for Hyperphosphatemia.

- Ulfindrayani, I. F., et al. (2021). Optimization of LaPO4 Synthesis and Characterization by Sol Gel Method. AIP Conference Proceedings, 2346(1), 020023.

- Rojas, J. V., et al. (2015). Synthesis and characterization of lanthanum phosphate nanoparticles as carriers for (223)Ra and (225)Ra for targeted alpha therapy. Nuclear Medicine and Biology, 42(6), 545-552.

- Mousa, S. M. A. (2002). Synthesis and Characterization of Lanthanum Phosphate: Effect of Starting Precursors. Phosphorus Research Bulletin, 14, 69-76.

- Enferadi, S., et al. (2022). Synthesis of lanthanum phosphate–carbon nanoparticles using a hydrothermal method and their application for lead ion removal. RSC Publishing.

- Pharmacology of Lanthanum Carbonate (Fosrenol, Fosbait 500) ; Pharmacokinetics, Mechanism of Action. (2025, March 25). YouTube.

- Slatopolsky, E. (2007). Lanthanum carbonate as a first-line phosphate binder: the "cons". Seminars in Dialysis, 20(4), 329-332.

- Enferadi, S., et al. (2022). Synthesis of lanthanum phosphate–carbon nanoparticles using a hydrothermal method and their application for lead ion removal. CoLab.

- Spasovski, G. B., et al. (2006). Phosphate-binding capacity of lanthanum carbonate vs other phosphate binders in 5/6th nephrectomized rats. ResearchGate.

- Pai, A. B., et al. (2009). Therapeutic use of the phosphate binder lanthanum carbonate. Expert Opinion on Drug Metabolism & Toxicology, 5(1), 71-81.

- Ulfindrayani, I. F., et al. (2023). Lanthanum phosphate as catalyst in the reaction of 5-HMF formation. E3S Web of Conferences, 388, 02008.

- Ferguson, J. F. (1971). Precipitation of Phosphates in Sewage with Lanthanum: An Experimental and Modelling Study. McMaster University.

- Vilniaus universitetas. (n.d.). Synthesis and Characterisation of Lanthanide Phosphates for Biomedical Applications.

- Rojas, J. V., et al. (2015). Synthesis and characterization of lanthanum phosphate nanoparticles as carriers for 223Ra and 225Ra for targeted alpha therapy. ResearchGate.

- Ulfindrayani, I. F., et al. (2021). Optimization of LaPO4 synthesis and characterization by sol gel method. AIP Publishing.

- Sankar, S., & Warrier, K. G. K. (2011). Aqueous Sol–Gel Synthesis of Lanthanum Phosphate Nano Rods Starting from Lanthanum Chloride Precursor. ResearchGate.

- Hydrothermal synthesis and characterization of LaPO4 for bio-imaging phosphors. (n.d.). ResearchGate.

- Rojas, J. V., et al. (2015). Synthesis and characterization of lanthanum phosphate nanoparticles as carriers for 223Ra and 225Ra for targeted alpha therapy. OSTI.GOV.

- Gopalakrishnan, A., & Badhe, R. V. (2020). Synthesis, Characterization and Phosphate Adsorption Studies of Nano Mesoporous Lanthanum oxide. AIP Conference Proceedings, 2265(1), 030656.

- Nishiyama, T., et al. (2009). Preparation of porous lanthanum phosphate with templates. OSTI.GOV.

- Pai, A. B., et al. (2009). Therapeutic use of the phosphate binder lanthanum carbonate. PubMed.

- Rosynek, M. P., & St. Mary, D. (1995). Influence of Pretreatment on Lanthanum Nitrate, Carbonate, and Oxide Powders. Chemistry of Materials, 7(9), 1625–1631.

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Hyperphosphatemia and phosphate binders: effectiveness and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of lanthanum phosphate nanoparticles as carriers for (223)Ra and (225)Ra for targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aqueous sol-gel synthesis of lanthanum phosphate nano rods starting from lanthanum chloride precursor [ir.niist.res.in:8080]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of lanthanum phosphate–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. epublications.vu.lt [epublications.vu.lt]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of lanthanum phosphate–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. pubs.aip.org [pubs.aip.org]

The Influence of Synthesis pH on the Morphological Characteristics of Lanthanum Phosphate Nanoparticles: A Technical Guide

Foreword for the Modern Researcher

In the landscape of advanced materials and nanomedicine, the precise control over the physical characteristics of nanoparticles is not merely an academic exercise but a cornerstone of functional design. Lanthanum phosphate (LaPO₄) nanoparticles have emerged as exceptionally versatile platforms, finding applications from bioimaging and drug delivery to catalysis. Their inherent biocompatibility and stability make them prime candidates for therapeutic and diagnostic agents. However, the efficacy of these nanoparticles is inextricably linked to their morphology—particle size and shape dictate their interaction with biological systems, their drug-loading capacity, and their pharmacokinetic profiles. This guide moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of how a single, critical parameter—pH—can be masterfully wielded to tailor the morphology of LaPO₄ nanoparticles. By understanding the "why" behind the "how," researchers can unlock the full potential of these remarkable nanomaterials.

The Pivotal Role of pH in LaPO₄ Nanoparticle Formation: A Mechanistic Overview

The synthesis of lanthanum phosphate nanoparticles, typically through aqueous precipitation or hydrothermal methods, is a delicate interplay of nucleation and crystal growth. The pH of the reaction medium is a master variable that governs the thermodynamics and kinetics of this process through several key mechanisms:

-

Speciation of Phosphate Precursors: The protonation state of the phosphate source (e.g., phosphoric acid, sodium phosphate salts) is highly pH-dependent.[1] In acidic solutions, phosphate exists predominantly as dihydrogen phosphate (H₂PO₄⁻), while in alkaline conditions, it transitions to hydrogen phosphate (HPO₄²⁻) and phosphate (PO₄³⁻) ions.[1] The specific phosphate species present influences the reaction rate with lanthanum ions (La³⁺) and the subsequent nucleation process.

-

Control of Supersaturation: The rate of nanoparticle formation is driven by the degree of supersaturation of LaPO₄ in the solution. pH directly affects the solubility of lanthanum phosphate, thereby controlling the level of supersaturation.[2] A rapid increase in pH can induce a high degree of supersaturation, leading to rapid nucleation and the formation of a large number of small nuclei. Conversely, a more controlled, gradual change in pH allows for slower crystal growth on existing nuclei, resulting in larger, more well-defined crystalline structures.

-

Surface Charge and Particle Aggregation: The surface of newly formed LaPO₄ nanoparticles possesses a specific charge that is influenced by the solution's pH. This surface charge dictates the electrostatic interactions between nanoparticles.[3][4] At a pH far from the isoelectric point, the nanoparticles will have a higher surface charge, leading to greater electrostatic repulsion and preventing aggregation. This promotes the growth of individual, well-dispersed nanoparticles. As the pH approaches the isoelectric point, the surface charge diminishes, increasing the likelihood of oriented aggregation, where smaller primary particles self-assemble into larger, more complex structures.[5]

pH-Guided Morphological Control: From Nanorods to Nanospheres

Systematic variation of the initial pH of the reaction mixture allows for the selective synthesis of LaPO₄ nanoparticles with distinct morphologies. While the exact outcomes can be influenced by other factors such as temperature, precursor concentration, and the presence of surfactants, a general trend can be observed.

| Synthesis pH | Predominant Morphology | Typical Size Range | Key Mechanistic Drivers |

| Acidic (pH < 5) | Nanorods, Nanowires | Diameter: 10-50 nm; Length: up to several hundred nm | Anisotropic growth is favored. The presence of H₂PO₄⁻ and a lower degree of supersaturation promote crystal growth along a specific crystallographic axis. |

| Near-Neutral (pH 6-8) | Mixed morphologies, including shorter rods and irregular particles | Variable | Transition region where multiple phosphate species are present, leading to less defined growth patterns. |

| Alkaline (pH > 9) | Nanospheres, Spherical aggregates | 50-200 nm | Isotropic growth is dominant. High supersaturation leads to rapid, uniform growth in all directions. |

Experimental Protocol: Hydrothermal Synthesis of LaPO₄ Nanoparticles at Varying pH

This protocol provides a robust framework for the synthesis and characterization of LaPO₄ nanoparticles with pH-controlled morphology.

Materials and Reagents

-

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Sodium dihydrogen phosphate (NaH₂PO₄) or Phosphoric acid (H₃PO₄)

-

Sodium hydroxide (NaOH)

-

Nitric acid (HNO₃)

-

Deionized water

-

Ethanol

Synthesis Procedure

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of La(NO₃)₃·6H₂O in deionized water.

-

Prepare a 0.1 M solution of NaH₂PO₄ in deionized water.

-

-

pH Adjustment and Reaction Initiation:

-

In a typical synthesis for acidic conditions (e.g., pH 3), slowly add the NaH₂PO₄ solution to the La(NO₃)₃ solution under vigorous stirring. The initial pH will be acidic. Adjust to the desired pH using dilute HNO₃ or NaOH.

-

For alkaline conditions (e.g., pH 10), it is often beneficial to adjust the pH of the NaH₂PO₄ solution to the target pH with NaOH before adding it to the lanthanum nitrate solution.

-

-

Hydrothermal Treatment:

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 180 °C for 12-24 hours. The precise time and temperature can be optimized to further control crystallinity and size.

-

-

Purification:

-

After the autoclave has cooled to room temperature, collect the white precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at 60-80 °C.

-

Characterization

-

Morphology and Size: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are essential for visualizing the shape and size distribution of the nanoparticles.[6]

-

Crystalline Structure: X-ray Diffraction (XRD) is used to determine the crystal phase (e.g., rhabdophane or monazite) and assess the crystallinity of the nanoparticles.[7]

-

Surface Charge: Zeta potential measurements can be used to determine the surface charge of the nanoparticles at different pH values, providing insight into their colloidal stability.[3]

Visualizing the Process and a Deeper Dive into the Mechanism

Experimental Workflow

Caption: Hydrothermal synthesis and characterization workflow for LaPO₄ nanoparticles.

Mechanism of pH-Dependent Morphological Control

Caption: Influence of pH on the growth mechanism of LaPO₄ nanoparticles.

Conclusion and Future Outlook

The synthesis pH is a powerful yet straightforward parameter for tuning the morphology of lanthanum phosphate nanoparticles. A thorough understanding of the underlying physicochemical principles—phosphate speciation, solubility, and colloidal stability—empowers researchers to move from trial-and-error to rational design. For professionals in drug development, this control is paramount. The ability to predictably synthesize LaPO₄ nanorods for enhanced cell penetration or nanospheres for high-capacity drug loading can significantly accelerate the development of novel nanomedicines. Future research will likely focus on the synergistic effects of pH with other synthesis parameters and the use of advanced in-situ characterization techniques to further elucidate the dynamic processes of nucleation and growth.

References

- Synthesis and Characterization of LaPO 4 Nanoparticales. (n.d.). Acta Phys. -Chim. Sin.

- Size and shape tailored sol-gel synthesis and characterization of lanthanum phosphate (LaPO4) nanoparticles. (2025, October 2). ResearchGate.

- McLaughlin, M. F., Woodward, J., Boll, R. A., Wall, J. S., Rondinone, A. J., Mirzadeh, S., & Dadachova, E. (2015). Synthesis and characterization of lanthanum phosphate nanoparticles as carriers for 223Ra and 225Ra for targeted alpha therapy. Nuclear Medicine and Biology, 42(6), 543–549.

- Morphology and formation process of lanthanum phosphate synthesized by the hydrolysis of trimethyl phosphate. (n.d.). Tohoku University Research Repository.

- Room temperature synthesis of lanthanum phosphates with controlled nanotexture as host for Ln(III) through the Epoxide Route. (2022). ResearchGate.

- Characterization of LaPO4 nanoparticles: a SEM image; b image showing... (n.d.). ResearchGate.

- Eftekhari, M., Ghorbani-Vaghei, R., & Švoboda, L. (2022). Synthesis of lanthanum phosphate–carbon nanoparticles using a hydrothermal method and their application for lead ion removal. New Journal of Chemistry, 46(31), 14889-14898.

- Aswathy, S. P., et al. (2025, December 1). pH-controlled shape selective synthesis of lanthanum phosphate nanoparticles for enhanced NIR reflectance and thermal shielding in tunable zinc phosphate coatings. ResearchGate.

- Red, Green, and Blue Lanthanum Phosphate Phosphors Obtained Via Surfactant-Controlled Hydrothermal Synthesis. (2025, August 5). ResearchGate.

- A Review on Lanthanum-Based Materials for Phosphate Removal. (2023). MDPI.

- Synthesis of lanthanum phosphate–carbon nanoparticles using a hydrothermal method and their application for lead ion removal. (2022, February 20). RSC Publishing.

- Dai, J., Liu, K. L., & Li, X. (2013). Controlled Synthesis LaPO4 Nanorods via a Hydrothermal Route.

- Effect of pH on the Kinetics of Crystal Growth by Oriented Aggregation. (2025, August 6). ResearchGate.

- Oestreicher, V., et al. (2022). Room temperature synthesis of lanthanum phosphates with controlled nanotexture as host for Ln(III) through the Epoxide Route. Journal of Sol-Gel Science and Technology, 102, 279–287.

- Mourdikoudis, S., et al. (2018). Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. Nanoscale, 10(27), 12871-12934.

- Ruiz-Agudo, E., Putnis, C. V., & Putnis, A. (2006). The effect of pH on sodium sulfate crystallization in the presence of phosphonates. Crystal Growth & Design, 6(7), 1576-1582.

- How does the solvent or pH affect the formation of weak bonds in crystal packing? (2018, December 1). ResearchGate.

- Exploring the Effects of pH on the Morphology and Optical Characteristics of ZnFe2O4 Nanoparticles. (2023). IOP Conference Series: Materials Science and Engineering, 1283, 012001.

- Influence of pH in the synthesis of calcium phosphate based nanostructures with enhanced bioactivity and pro-angiogenic properties. (2022).

- pH Alteration in Plant-Mediated Green Synthesis and Its Resultant Impact on Antimicrobial Properties of Silver Nanoparticles (AgNPs). (2022). Molecules, 27(19), 6599.

- Does pH has any effect on the size of nanoparticles? (2019, April 4). ResearchGate.

- Effect of pH value on the growth morphology of KH2PO4 crystal grown in defined crystallographic direction. (2025, August 9). ResearchGate.

- What is the effect of pH on the size of nanoparticles? (2017, March 30). ResearchGate.

- PH effect on synthesis of nanoparticles in Hydro-thermal. (2022, July 6). ResearchGate.

Sources

Thermal stability of Lanthanum(III) phosphate polymorphs

An In-Depth Technical Guide to the Thermal Stability of Lanthanum(III) Phosphate Polymorphs

Abstract

This compound (LaPO₄) is a ceramic material of significant technological interest, owing to its exceptional chemical durability, high melting point, and stability in extreme environments. Its utility is deeply connected to the thermal behavior of its polymorphic forms, primarily the hydrated hexagonal rhabdophane phase and the anhydrous monoclinic monazite phase. This technical guide provides a comprehensive analysis of the thermal stability and transformation kinetics of these polymorphs. We will explore the thermodynamic principles governing the irreversible transition from the metastable rhabdophane to the highly stable monazite structure, detail the experimental methodologies used for characterization, and discuss how these fundamental properties underpin its most critical applications, from thermal barrier coatings to the immobilization of nuclear waste. This document is intended for materials scientists, chemists, and engineers who require a deep, field-proven understanding of LaPO₄ thermal behavior.

Introduction to this compound and its Polymorphism

This compound is a cornerstone material in several advanced technological fields. Its applications are diverse, ranging from host materials for phosphors in lighting applications to high-temperature proton conductors when appropriately doped.[1] However, its most prominent roles are derived from its remarkable thermal and chemical stability, making it a candidate for next-generation thermal barrier coatings and, critically, as a ceramic matrix for the sequestration of high-level nuclear waste.[1][2][3] The performance of LaPO₄ in these demanding applications is dictated by the behavior of its two principal polymorphs.

The Primary Polymorphs: Rhabdophane and Monazite

The thermal properties of this compound are best understood through the lens of its two main structural forms:

-

Rhabdophane (LaPO₄·nH₂O): Typically synthesized via aqueous precipitation methods, rhabdophane possesses a hexagonal crystal structure.[4] A key characteristic is the presence of water molecules within its crystal lattice, often corresponding to 0.5 moles of water per formula unit (LaPO₄·0.5H₂O).[1] This "zeolitic" water is not strongly bound and plays a crucial role in the material's thermal transformation.[1]

-

Monazite (LaPO₄): This is the anhydrous, thermodynamically stable form of lanthanum phosphate.[5] It features a more compact monoclinic crystal structure.[1][6] The monazite phase is renowned for its exceptionally high melting point (>2000 °C) and extreme chemical inertness, which are the very properties that make it suitable for high-temperature and long-term storage applications.[1]

The transition from the hydrated rhabdophane to the anhydrous monazite phase is the central focus of this guide, as controlling and understanding this transformation is paramount to producing phase-pure, high-performance LaPO₄ ceramics.

The Rhabdophane-to-Monazite Transformation

The conversion of rhabdophane to monazite is not a simple dehydration but a complete, irreversible structural reorganization.[1][6] Thermodynamic studies have shown that the rhabdophane phase is metastable with respect to monazite and water at all temperatures under ambient pressure.[5] This inherent instability is the driving force for its transformation upon heating.

A Stepwise Transformation Process

Thermal analysis reveals that the conversion occurs in two distinct stages:

-